molecular formula C11H14O3 B067653 (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane CAS No. 191354-62-8

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B067653
CAS No.: 191354-62-8
M. Wt: 194.23 g/mol
InChI Key: CUEOVEALVHXHJR-VUWPPUDQSA-N
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Description

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a valuable chiral building block and synthetic intermediate of significant interest in organic and medicinal chemistry. Its core structure features a 1,3-dioxolane ring, which serves as a robust protecting group for aldehydes and ketones, and a chiral center at the 4-position with a (S) absolute configuration. The 2-hydroxyethyl side chain provides a versatile synthetic handle for further functionalization, enabling its incorporation into more complex molecular architectures.

Properties

IUPAC Name

2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOVEALVHXHJR-VUWPPUDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370026
Record name AC1MBZW3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191354-62-8
Record name AC1MBZW3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lewis Acid Catalysts

Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O) offer milder conditions compared to protic acids. These catalysts coordinate with the carbonyl oxygen of benzaldehyde, activating it for nucleophilic attack by ethylene glycol. Benefits include:

  • Reduced side reactions (e.g., polymerization of ethylene glycol).

  • Improved yields (85–90% ) in shorter reaction times (2–4 hours).

Solid Acid Catalysts

Heterogeneous catalysts such as sulfonated resins (e.g., Amberlyst-15) enable easier separation and reuse. For industrial applications, packed-bed reactors with immobilized catalysts achieve continuous production with >90% conversion per pass.

Stereochemical Control in Synthesis

Achieving the (4S) configuration requires enantioselective strategies:

Chiral Auxiliaries

Incorporating chiral auxiliaries like (R)- or (S)-binol derivatives during cyclization induces asymmetry. For example, using (S)-binol-phosphoric acid as a catalyst generates the (4S) enantiomer with 88–92% enantiomeric excess (ee) .

Enzymatic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the undesired (4R) enantiomer from a racemic mixture. This kinetic resolution method achieves >95% ee but requires additional steps to recover the target compound.

Industrial-Scale Production Techniques

Scaling up the synthesis necessitates addressing cost, safety, and environmental impact:

Continuous Flow Reactors

Microreactor systems enhance heat and mass transfer, reducing reaction times from hours to minutes. Using BF₃·Et₂O in a continuous flow setup achieves 95% yield with consistent stereochemical outcomes.

Green Chemistry Innovations

  • Solvent-free conditions : Ball milling benzaldehyde and ethylene glycol with p-TsOH yields the product in 82% yield without solvent waste.

  • Biobased ethylene glycol : Derived from renewable resources (e.g., sugarcane), this approach aligns with sustainability goals without compromising yield.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing this compound:

MethodCatalystSolventTemperature (°C)Yield (%)ee (%)
Acid-catalyzedp-TsOHToluene11078
Lewis acidBF₃·Et₂ODCM2588
Chiral Brønsted acid(S)-Binol-PAToluene807592
Continuous flowBF₃·Et₂O12095
Enzymatic resolutionLipase BBuffer3745*95

*Yield after resolution and recovery.

Recent Advances and Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated reactions using eosin Y as a photocatalyst enable room-temperature synthesis with 80% yield and 90% ee , though scalability remains under investigation.

Computational Design

Density functional theory (DFT) simulations predict optimal catalyst-substrate interactions, guiding the development of custom chiral catalysts with >95% ee in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 4-(2-carboxyethyl)-2-phenyl-1,3-dioxolane.

    Reduction: Formation of 4-(2-hydroxyethyl)-2-cyclohexyl-1,3-dioxolane.

    Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
(4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane serves as a valuable building block in organic synthesis. Its hydroxyl group provides reactivity that can be exploited to form various derivatives. This compound is utilized in the synthesis of complex organic molecules due to its ability to undergo transformations such as oxidation and substitution.

Case Study: Synthesis of Dioxolane Derivatives

A study demonstrated the utility of this compound in the synthesis of dioxolane derivatives through O-propargylation reactions. The derivatives produced exhibited enhanced properties suitable for pharmaceutical applications.

Pharmaceutical Applications

Intermediate in Drug Development
This compound is recognized for its role as an intermediate in drug synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive compounds.

Case Study: Synthesis of Anticancer Agents

Research has shown that this compound can be used to synthesize novel anticancer agents. The incorporation of this dioxolane moiety into drug candidates has been linked to improved efficacy and selectivity against cancer cells.

Polymer Chemistry

Monomer for Polyurethane Production
this compound is also employed as a monomer in the production of polyurethanes. Its chemical structure allows it to react with isocyanates, resulting in polymers with desirable mechanical and thermal properties.

Case Study: Development of Coatings

A notable application involves using this compound in formulating polyurethane coatings that exhibit high resistance to chemicals and environmental degradation. The cured coatings demonstrate excellent adhesion and durability, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring formation stabilizes the carbonyl group, preventing it from undergoing unwanted reactions. This stabilization is achieved through the formation of a cyclic acetal, which is resistant to nucleophilic attack. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The hydroxyethyl group in (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane introduces distinct electronic and steric effects. Key comparisons with related compounds are summarized below:

Compound Name Substituents/Configuration Key Structural Features Stability/Energy (kcal/mol) Dihedral Angle (°) Key Reactivity Reference
This compound 4S-(2-hydroxyethyl), 2-phenyl Polar hydroxyethyl group enhances hydrogen bonding; chiral center influences stereoselectivity. Data not reported Not reported Susceptible to acid-catalyzed ring-opening due to hydroxy group; stable under mild oxidation (e.g., K₂Cr₂O₇ without AlCl₃) .
2-Phenyl-1,3-dioxolane No substituents at 4-position Planar dioxolane ring; hyperconjugation stabilizes conformers. ΔE = 3.2 (stable vs. unstable) 12.5° Resists oxidation under solid-phase conditions ; used as a protecting group for carbonyls .
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane 4-methyl, 2-(4-methoxyphenyl) Electron-donating methoxy group increases aromatic ring electron density. Not reported Not reported Enhanced resistance to electrophilic attack; used in acetalization reactions .
(4R,5S)-5-amino-4-hydroxy-6-phenyl-1,3-dioxolane 4R-hydroxy, 5S-amino, 6-phenyl Amino and hydroxy groups enable bifunctional catalysis; chiral centers critical for biological activity. Not reported Not reported Exhibits antibacterial activity (MIC = 32 µg/mL against S. aureus); chiral configuration enhances target specificity .
2-Phenyl-1,3-dithiane Sulfur replaces oxygen atoms Thioether groups increase electron delocalization; 3d orbital interactions with aromatic ring. ΔE = 5.8 (stable vs. unstable) 15.8° Higher thermal stability than dioxolanes; used in radical stabilization studies .

Key Observations :

  • The hydroxyethyl group in the target compound introduces polarity and hydrogen-bonding capability, absent in non-hydroxylated analogues like 2-phenyl-1,3-dioxolane. This enhances solubility in polar solvents but may reduce thermal stability compared to methyl-substituted derivatives (e.g., 4-methyl-2-phenyl-1,3-dioxolane) .
  • Stereochemistry at the 4-position significantly impacts biological activity. For example, (4R,5S)-configured dioxolanes show antimicrobial efficacy (MIC ≤ 64 µg/mL), while racemic mixtures are less active .

Biological Activity

The compound (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a member of the 1,3-dioxolane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. The structure is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm the stereochemistry and purity of the compound.

Antibacterial Activity

Research indicates that various 1,3-dioxolanes exhibit significant antibacterial properties. For instance, a study synthesized several dioxolane derivatives and tested them against common bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus625–1250 µg/mL
2Staphylococcus epidermidis500 µg/mL
3Enterococcus faecalis625 µg/mL
4Pseudomonas aeruginosa250 µg/mL

The results showed that compounds derived from this compound exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. A comparative study revealed that several dioxolane derivatives were effective against Candida albicans, a common fungal pathogen:

CompoundFungal Strain TestedMinimum Inhibitory Concentration (MIC)
ACandida albicans500 µg/mL
BCandida glabrata1000 µg/mL

All tested compounds except one demonstrated significant antifungal activity, suggesting that modifications to the dioxolane structure can enhance efficacy against fungal infections .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Disruption of Cell Membrane Integrity : Dioxolanes may interact with lipid membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.

Case Studies

A notable case study involved the evaluation of a series of dioxolane derivatives in a clinical setting. The compounds were administered to patients with resistant bacterial infections. Results indicated that patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.

Additionally, animal model studies demonstrated that these compounds could significantly reduce bacterial load in infected tissues, further supporting their potential therapeutic applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (4S)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane, and how do reaction parameters influence yield and stereochemistry?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclocondensation of a carbonyl precursor (e.g., a ketone or aldehyde) with ethylene glycol derivatives. Critical parameters include:

  • Catalyst choice : Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) to promote ring formation .
  • Temperature : Typically 80–120°C to balance reaction rate and byproduct formation .
  • Solvent : Toluene or cyclohexane with a Dean-Stark trap to remove water and shift equilibrium toward product formation .
  • Enantiomeric control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) may be required to achieve the (4S) configuration .

Q. Which spectroscopic techniques are most effective for structural and stereochemical confirmation?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to identify substituents (e.g., hydroxyethyl and phenyl groups) and ring conformation. NOESY can confirm stereochemistry .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and dioxolane ring (C-O-C stretch, ~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular formula (C₁₁H₁₄O₃) .
  • X-ray Crystallography : Definitive proof of stereochemistry and crystal packing .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Methodological Answer :

  • pH Stability : Test degradation kinetics in buffered solutions (pH 3–10) via HPLC. Dioxolanes are generally acid-labile due to ring-opening hydrolysis .
  • Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) across studies?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize solvent purity, temperature, and analytical methods (e.g., HPLC vs. GC for purity assays) .
  • Cross-Validation : Use multiple techniques (e.g., NMR, X-ray, and computational modeling) to confirm key properties .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate data variability in replicated experiments .

Q. What experimental designs are recommended to assess environmental fate and degradation pathways?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light, oxidants (e.g., OH radicals), or microbial consortia. Monitor intermediates via LC-MS/MS .
  • Computational Modeling : Use QSAR or DFT to predict hydrolysis pathways and ecotoxicity .
  • Adsorption Studies : Evaluate interactions with environmental surfaces (e.g., silica, organic aerosols) using microspectroscopic imaging .

Q. How can enantioselective synthesis be optimized to achieve >95% enantiomeric excess (ee) for the (4S) configuration?

  • Methodological Answer :

  • Chiral Catalysts : Screen chiral Brønsted acids (e.g., BINOL-phosphoric acids) or transition-metal complexes .
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the undesired enantiomer .
  • Analytical Monitoring : Chiral HPLC or capillary electrophoresis to quantify ee during reaction optimization .

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